molecular formula C16H15N3O2 B6713831 N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide

N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide

Cat. No.: B6713831
M. Wt: 281.31 g/mol
InChI Key: FBLJSAHTWURFJV-UHFFFAOYSA-N
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Description

N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound that features a benzofuran ring and a pyrimidine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-14(13-4-2-3-5-15(13)21-11)9-19-16(20)6-12-7-17-10-18-8-12/h2-5,7-8,10H,6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJSAHTWURFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)CC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide typically involves the formation of the benzofuran ring followed by the attachment of the pyrimidine moiety. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrimidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran and pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can intercalate with DNA, while the pyrimidine moiety can inhibit enzyme activity by binding to the active site. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1-benzofuran-3-yl)methyl]-2-pyrimidin-5-ylacetamide is unique due to its combined benzofuran and pyrimidine structure, which allows it to exhibit a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and pharmaceutical research .

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